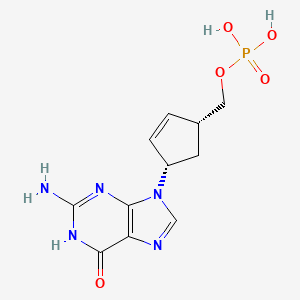
Rel-((1R,4S)-4-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)cyclopent-2-en-1-yl)methyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-Carbovir monophosphate: is the enantiomer of 2’,3’-dideoxy-2’,3’-didehydroguanosine and a carbocyclic analog of carbovir. It is known for its potent inhibitory effects on HIV replication by specifically inhibiting the integration of proribonucleotides into DNA . This compound is primarily used in scientific research for its antiviral properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-Carbovir monophosphate involves the phosphorylation of carbovir enantiomers. This process is catalyzed by cellular enzymes, which determine the stereoselectivity of the antiviral activity . The enantiomers of carbovir are phosphorylated by various mammalian enzymes, with the (-)-enantiomer being significantly more efficient as a substrate for GMP kinase compared to the (+)-enantiomer .
Industrial Production Methods: Industrial production methods for rel-Carbovir monophosphate are not extensively documented. the synthesis typically involves enzymatic phosphorylation using nucleoside phosphotransferase from Serratia marcescens .
Chemical Reactions Analysis
Types of Reactions: rel-Carbovir monophosphate undergoes several types of chemical reactions, including phosphorylation, which is crucial for its antiviral activity .
Common Reagents and Conditions: The phosphorylation reactions involve enzymes such as GMP kinase, pyruvate kinase, phosphoglycerate kinase, and creatine kinase . These reactions are typically carried out under physiological conditions.
Major Products: The major product formed from these reactions is the 5’-triphosphate of carbovir, which is the active form that inhibits HIV reverse transcriptase .
Scientific Research Applications
rel-Carbovir monophosphate is extensively used in scientific research due to its antiviral properties. It is primarily studied for its ability to inhibit HIV replication by blocking the incorporation of nucleic acid precursors into DNA . This compound is also used in studies related to the metabolism of carbovir and its effects on cellular metabolism .
Mechanism of Action
rel-Carbovir monophosphate is compared with other nucleoside analogs such as stavudine, 2’,3’-dideoxyadenosine, 2’,3’-dideoxy-2’,3’-didehydroadenosine, abacavir, and brivudine . These compounds share similar antiviral properties but differ in their chemical structures and mechanisms of action. rel-Carbovir monophosphate is unique due to its specific inhibition of the integration of proribonucleotides into DNA .
Comparison with Similar Compounds
- Stavudine
- 2’,3’-Dideoxyadenosine
- 2’,3’-Dideoxy-2’,3’-didehydroadenosine
- Abacavir
- Brivudine
Properties
Molecular Formula |
C11H14N5O5P |
|---|---|
Molecular Weight |
327.23 g/mol |
IUPAC Name |
[(1R,4S)-4-(2-amino-6-oxo-1H-purin-9-yl)cyclopent-2-en-1-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C11H14N5O5P/c12-11-14-9-8(10(17)15-11)13-5-16(9)7-2-1-6(3-7)4-21-22(18,19)20/h1-2,5-7H,3-4H2,(H2,18,19,20)(H3,12,14,15,17)/t6-,7+/m0/s1 |
InChI Key |
OJDRNVIJFVCXOM-NKWVEPMBSA-N |
Isomeric SMILES |
C1[C@H](C=C[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O |
Canonical SMILES |
C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



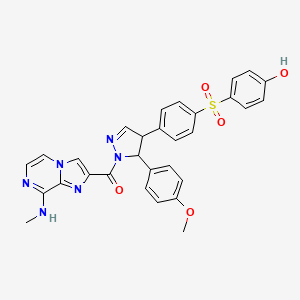
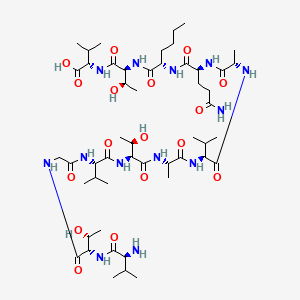
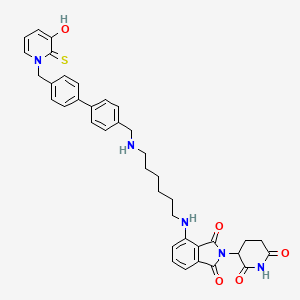
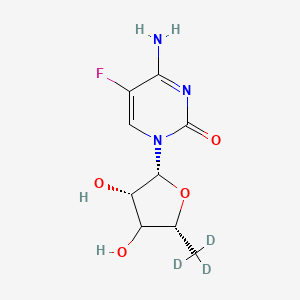
![N-(6-cyano-1,3-benzothiazol-2-yl)-4-[(piperidin-4-ylamino)methyl]benzamide](/img/structure/B12370871.png)

![1-[2-(1H-indol-3-yl)ethyl]-6,7-dimethoxy-2-(oxan-4-ylmethyl)-3,4-dihydro-1H-isoquinoline](/img/structure/B12370886.png)
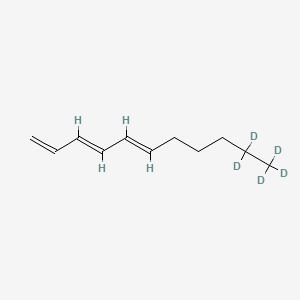

![calcium;(2S)-2-[[4-[[(2-amino-6,7-dideuterio-5-formyl-4-oxo-7,8-dihydro-3H-pteridin-6-yl)-dideuteriomethyl]amino]benzoyl]amino]pentanedioate;hydrate](/img/structure/B12370897.png)
![methyl (1S,15R,17S,18S)-17-ethyl-5-[(1S,12S,14S,15E,18S)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-6-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate](/img/structure/B12370904.png)


